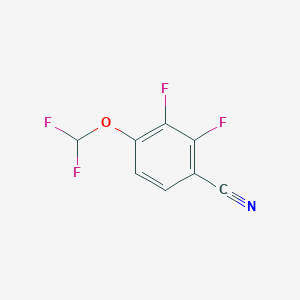
4-(Difluoromethoxy)-2,3-difluoro-benzonitrile
説明
4-(Difluoromethoxy)-2,3-difluoro-benzonitrile is a useful research compound. Its molecular formula is C8H3F4NO and its molecular weight is 205.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Difluoromethoxy)-2,3-difluoro-benzonitrile is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity, stability, and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
The compound's structure includes a difluoromethoxy group and a difluorobenzonitrile moiety, which contribute to its unique chemical properties. The electronegativity of fluorine can significantly influence the compound's reactivity and interaction with biological systems.
The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity, allowing for modulation of enzymatic activities and receptor interactions. This can lead to various biological effects such as inhibition or activation of specific pathways.
Antiviral Properties
Recent studies have indicated that fluorinated compounds can serve as effective inhibitors of viral enzymes. For instance, compounds similar to this compound have been explored for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. Inhibitors targeting Mpro are crucial for disrupting viral replication. The binding affinity and inhibitory concentration (IC50) values are essential metrics for evaluating these interactions.
Enzyme Inhibition
The compound has also been investigated for its potential as an acetyl-CoA carboxylase (ACC) inhibitor. ACC plays a pivotal role in fatty acid metabolism, making it a target for metabolic disorders. The inhibitory effect on ACC could provide therapeutic avenues for conditions such as obesity or diabetes.
Case Studies
- Inhibition of Viral Replication : A study focused on the design and synthesis of fluorinated benzonitriles as Mpro inhibitors demonstrated promising results in vitro. The compound exhibited a moderate binding affinity, indicating its potential as a lead compound in antiviral drug development.
- Metabolic Regulation : Another investigation into the role of fluorinated compounds in metabolic pathways highlighted the ability of this compound to modulate ACC activity. This regulation could have implications for managing metabolic diseases.
特性
IUPAC Name |
4-(difluoromethoxy)-2,3-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWRRKRCOHLPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















